2,4-Dichloro-3,5,6-trideuteriophenol
Overview
Description
2,4-Dichloro-3,5,6-trideuteriophenol, also known as 2,4-DCP, is a highly versatile synthetic compound with a wide range of applications in fields such as medicine, chemistry, and biochemistry. Its unique structure makes it an ideal choice for a variety of research applications, from drug discovery to biochemical and physiological studies.
Scientific Research Applications
Ecotoxicity Studies
2,4-Dichlorophenol-3,5,6-d3 is used in ecotoxicity studies. For instance, it has been used to study its effects on the photosystems of aquatic plants like Microsorium pteropus . The study developed a novel ecotoxicological experimental protocol based on nanoscale electrochemical mapping of photosynthetic oxygen evolution of aquatic plants .
Environmental Pollution Removal
The compound is used in the removal of environmental pollutants. Horseradish Peroxidase (HRP) has been immobilized on NH2-Modified Magnetic Fe3O4/SiO2 Particles for the removal of 2,4-Dichlorophenol . The durability of the immobilized enzyme to heating and pH variation were improved in comparison with free HRP .
Synthesis of Pesticides and Drugs
2,4-Dichlorophenol-3,5,6-d3 is widely used as an intermediate in the synthesis of pesticides and drugs . It is used for the preparation of plant growth regulators, preservatives, insecticides, and herbicides .
Antimicrobial and Insecticidal Properties
The compound is commonly used as a preservative, insecticide, and disinfectant due to its broad-spectrum antimicrobial, bactericidal, and insecticidal properties .
Study of Chlorinated Phenols
2,4-Dichlorophenol-3,5,6-d3 is used in the study of chlorinated phenols, which are labeled as “priority pollutants” by the US Environmental Protection Agency . These studies help in understanding the impact of such pollutants on the environment and ways to mitigate their effects.
Mechanism of Action
Target of Action
It’s known that dichlorophenols are often used as precursors in the synthesis of herbicides , suggesting that their targets could be enzymes or proteins essential for plant growth.
Mode of Action
It’s known that 2,4-d, a compound synthesized from dichlorophenols, acts as a selective, systemic herbicide . It’s plausible that 2,4-Dichlorophenol-3,5,6-d3 might interact with its targets in a similar way, disrupting normal cellular functions and leading to the death of the target organisms.
Biochemical Pathways
Given its use in the synthesis of herbicides , it’s likely that it affects pathways related to plant growth and development.
Result of Action
Given its use in the synthesis of herbicides , it’s likely that its action results in the disruption of normal cellular functions, leading to the death of the target organisms.
properties
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenol-d3 | |
CAS RN |
93951-74-7 | |
Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenol-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.